

# Synthesis of PROTACs Using a Thiol-Terminated PEG Linker: Application Notes and Protocols

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## Compound of Interest

Compound Name: *m*-PEG3-S-Acetyl

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This document provides detailed application notes and protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing a methyl-PEG3-thiol linker, derived from the deprotection of **m-PEG3-S-Acetyl**. These guidelines are intended for researchers in chemistry and biology, offering a comprehensive approach from synthesis to biological evaluation.

## Introduction to PROTAC Technology with PEG Linkers

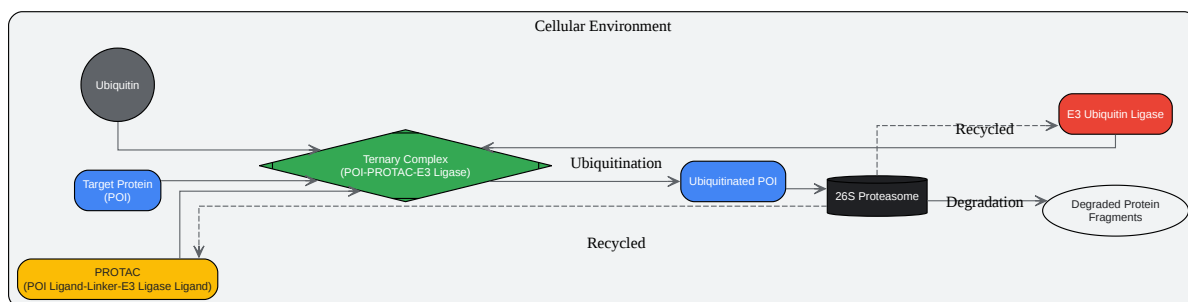
PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. A typical PROTAC consists of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility, improve cell permeability, and provide optimal spacing and flexibility for the formation of a productive ternary complex between the POI and the E3 ligase.

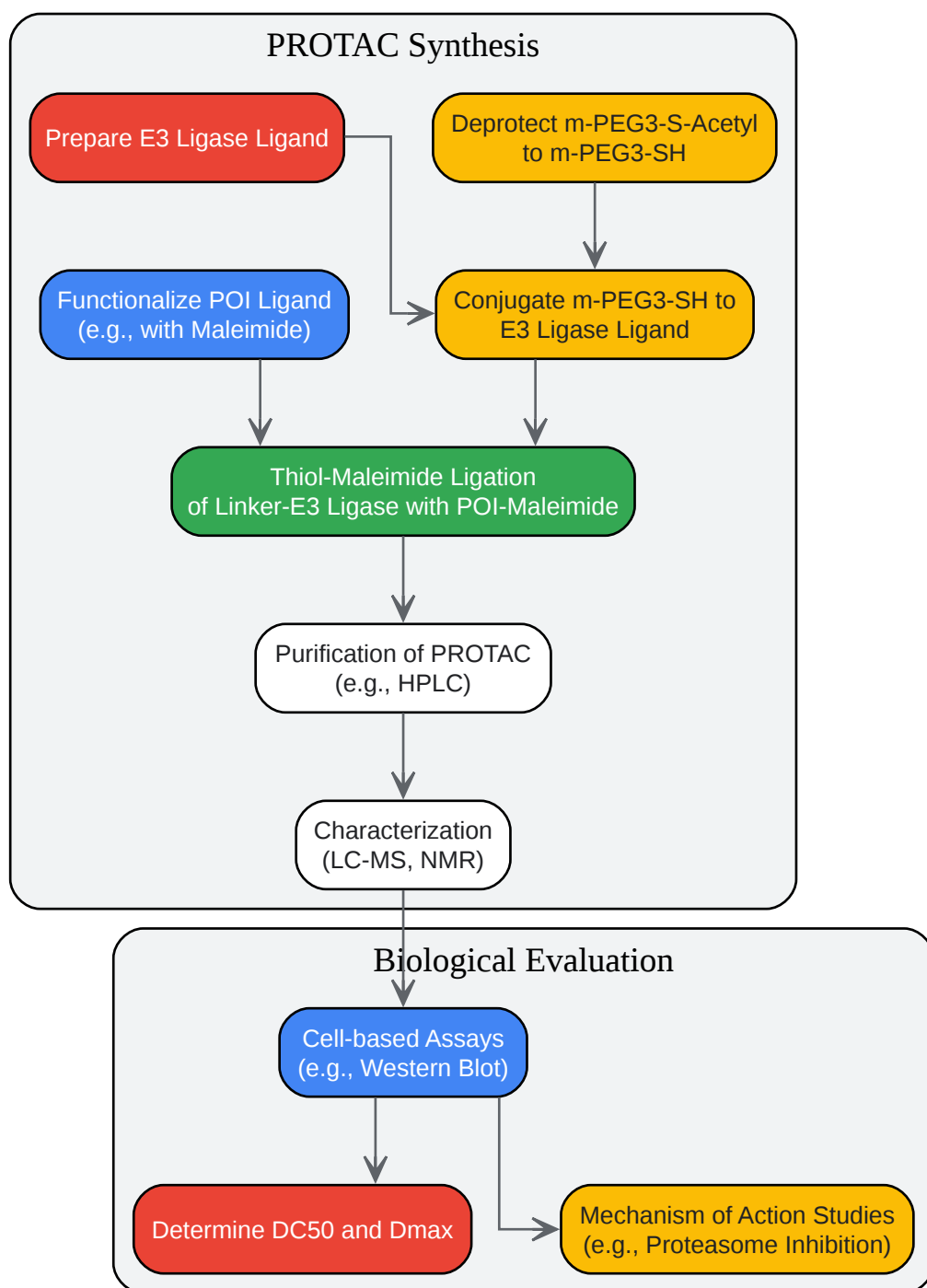
The **m-PEG3-S-Acetyl** linker is a valuable tool in PROTAC synthesis. The S-acetyl group serves as a stable protecting group for the thiol functionality. Deprotection reveals a reactive thiol group, which can then be efficiently conjugated to a maleimide-functionalized binding

moiety (either for the POI or the E3 ligase) via a Michael addition reaction, forming a stable thioether bond.

## Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.





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